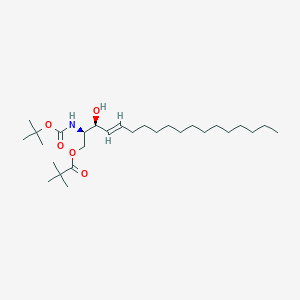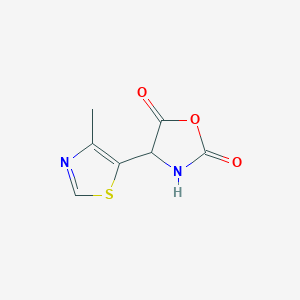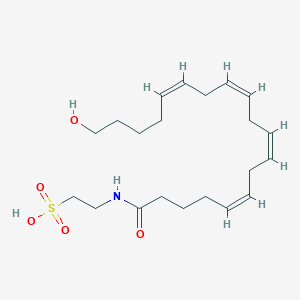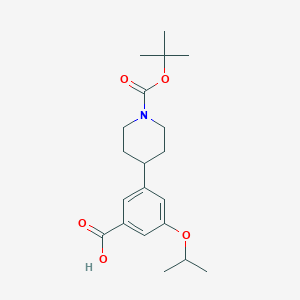
2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorophenyl ethylamine with a suitable acylating agent to form the intermediate amide. This intermediate is then subjected to cyclization with thiophene-3-carboxylic acid under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a thiophene ring with a chlorophenyl ethylamine moiety makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H18ClN3O2S |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-[2-[1-(4-chlorophenyl)ethylamino]propanoylamino]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H18ClN3O2S/c1-9(11-3-5-12(17)6-4-11)19-10(2)15(22)20-16-13(14(18)21)7-8-23-16/h3-10,19H,1-2H3,(H2,18,21)(H,20,22) |
InChI Key |
XAWGWVPSCFDVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(C)C(=O)NC2=C(C=CS2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)

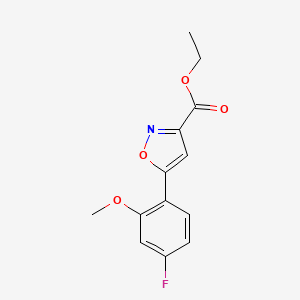
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)





